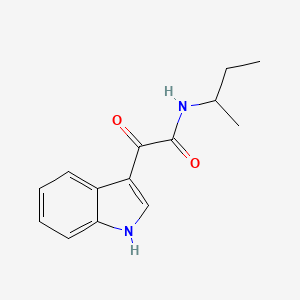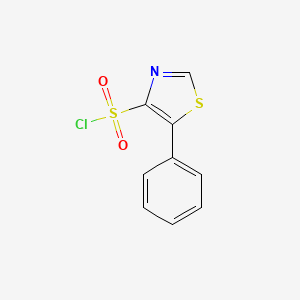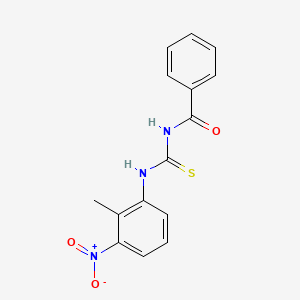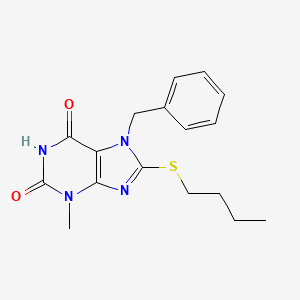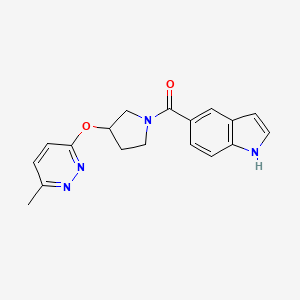![molecular formula C15H26N2O4 B2620853 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide CAS No. 941995-99-9](/img/structure/B2620853.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide” is a complex organic compound. The “1,4-dioxaspiro[4.5]decan-2-ylmethyl” part suggests that it contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The “isobutyloxalamide” part suggests that it contains an isobutyryl group (a type of acyl group derived from isobutyric acid) and an oxalamide group (a type of amide group derived from oxalic acid).
Chemical Reactions Analysis
The reactivity of “N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide” would likely be influenced by the presence of the spirocyclic ring and the oxalamide group. The spirocyclic ring could potentially undergo reactions at the shared atom, while the oxalamide group could participate in reactions typical of amides, such as hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide” would be influenced by its molecular structure. The presence of the spirocyclic ring could influence its shape and rigidity, while the oxalamide group could influence its solubility and reactivity .
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
One study discusses the synthesis and biological evaluation of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. The research identified novel 5-HT1AR partial agonists, emphasizing their neuroprotective activity and potential for pain control through antinociceptive activity. This demonstrates the interest in spirocyclic compounds for developing new strategies for managing pain and neurological disorders (Franchini et al., 2017).
Structure-Affinity/Activity Relationships
Another study focused on the structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane-based ligands at α1 and 5-HT1A receptors. It explored a range of derivatives, identifying promising α1 receptor antagonists and the most potent and efficacious 5-HT1AR agonist. This indicates the utility of spirocyclic compounds in developing selective ligands for neurotransmitter receptors, which could lead to new treatments for conditions related to these receptors' function (Franchini et al., 2014).
Antihypertensive Activity
Further, the antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones was investigated, revealing compounds designed as mixed alpha- and beta-adrenergic receptor blockers. Although not as effective as beta-adrenergic blockers, these compounds demonstrated potential for lowering blood pressure, showcasing the therapeutic potential of spirocyclic compounds in cardiovascular disease management (Caroon et al., 1981).
Safety and Hazards
Direcciones Futuras
The study of spirocyclic compounds is an active area of research in organic and medicinal chemistry, due to their complex structures and potential biological activity . Future research on “N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide” could involve further exploration of its synthesis, properties, and potential applications.
Propiedades
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-11(2)8-16-13(18)14(19)17-9-12-10-20-15(21-12)6-4-3-5-7-15/h11-12H,3-10H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFFTLSFOGZRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1COC2(O1)CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-isobutyloxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

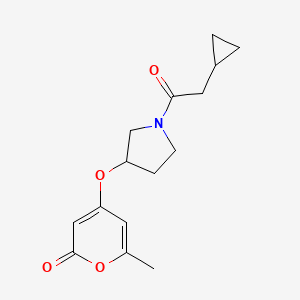
![2-(benzylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2620771.png)
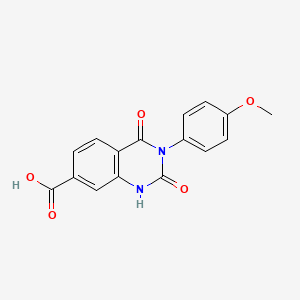
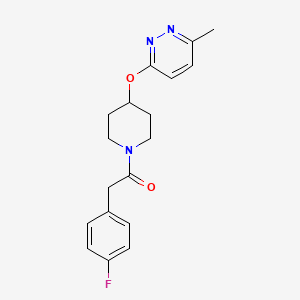
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2620778.png)
![Methyl 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B2620779.png)
![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-carboxamide](/img/structure/B2620781.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)hexanamide](/img/structure/B2620783.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2620784.png)
